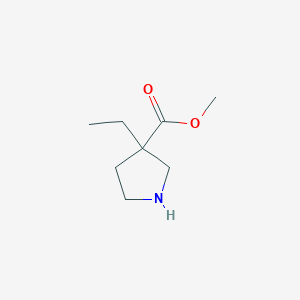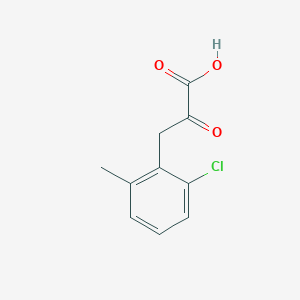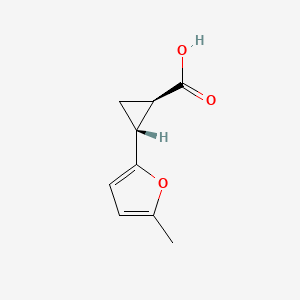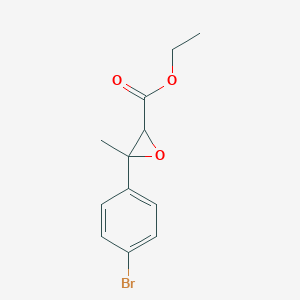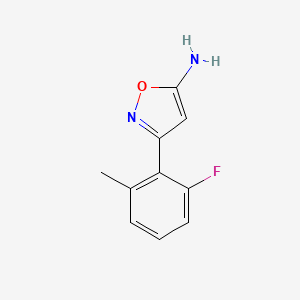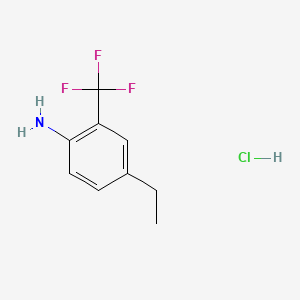
4-Ethyl-2-(trifluoromethyl)anilinehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-(trifluoromethyl)anilinehydrochloride is an organic compound with a unique structure that includes both ethyl and trifluoromethyl groups attached to an aniline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(trifluoromethyl)anilinehydrochloride typically involves a multi-step process. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with ethyl magnesium bromide (Grignard reagent) under controlled conditions to introduce the ethyl group. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Ethyl-2-(trifluoromethyl)anilinehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen atoms onto the aromatic ring.
科学研究应用
4-Ethyl-2-(trifluoromethyl)anilinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Ethyl-2-(trifluoromethyl)anilinehydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)aniline: Lacks the ethyl group but shares the trifluoromethyl group.
4-Ethyl-2-(trifluoromethyl)benzenamine: Similar structure but without the hydrochloride salt form.
Uniqueness
4-Ethyl-2-(trifluoromethyl)anilinehydrochloride is unique due to the presence of both ethyl and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The hydrochloride salt form also enhances its solubility in water, making it more versatile for various applications .
属性
分子式 |
C9H11ClF3N |
|---|---|
分子量 |
225.64 g/mol |
IUPAC 名称 |
4-ethyl-2-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c1-2-6-3-4-8(13)7(5-6)9(10,11)12;/h3-5H,2,13H2,1H3;1H |
InChI 键 |
WTEXFIURKCFSCZ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)N)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


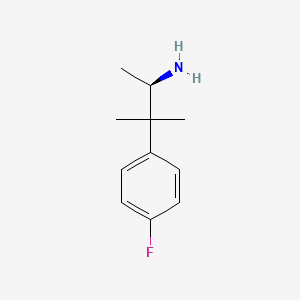

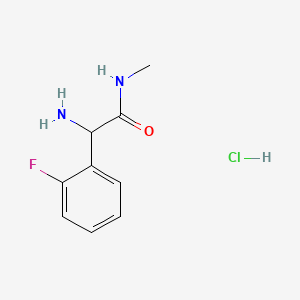
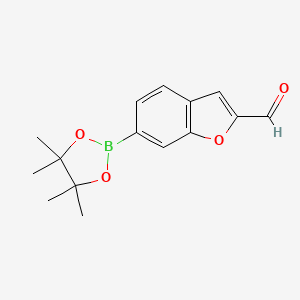
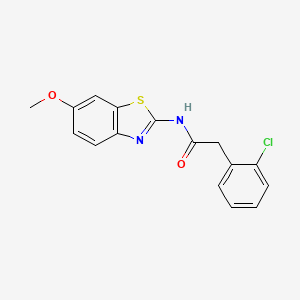
![2-[(2-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13575250.png)

![Methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13575263.png)
